molecular formula C4H11NO B125474 3-(Methylamino)propan-1-ol CAS No. 42055-15-2

3-(Methylamino)propan-1-ol

Cat. No. B125474
CAS RN: 42055-15-2
M. Wt: 89.14 g/mol
InChI Key: KRGXWTOLFOPIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)propan-1-ol is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly significant in the preparation of compounds with potential applications in treating respiratory tract infections and as antidepressants . The compound's relevance extends to forensic science, where it is used as a reference standard due to its structural similarity to psychoactive substances .

Synthesis Analysis

The synthesis of 3-(methylamino)propan-1-ol and its derivatives has been explored through various methods. One approach involves a 10-step process starting from benzyloxyacetyl chloride, which includes a catalytic asymmetric hydrogenation and an S(N)2 substitution reaction with methylamine, yielding the desired product with high stereoselectivity and good overall yield . Another method for synthesizing a thiophene analogue involves a three-step protocol, highlighting the adaptability of the synthetic methodology for creating similar compounds . Additionally, the synthesis of 3-methylamino-1-benzyl alcohol, a related compound, has been investigated using acetyl benzene as a starting material, followed by a Mannich reaction and reduction with KBH4, with optimization of reaction conditions to improve yield and purity .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 3-(methylamino)propan-1-ol derivatives have been studied using quantum mechanical methods. Density functional theory calculations have been employed to determine the molecular geometry, vibrational frequencies, and other spectroscopic features, such as FT-IR and FT-Raman spectra . The analysis of the molecular structure is crucial for understanding the physical and chemical properties of the compound and its interactions in biological systems.

Chemical Reactions Analysis

The chemical reactivity of 3-(methylamino)propan-1-ol is influenced by its functional groups, which allow it to participate in various chemical reactions. For instance, the resolution of its racemic form with (S)-mandelic acid to obtain a pure enantiomer demonstrates its ability to form diastereomeric salts, which is important for the production of enantiopure pharmaceuticals . The compound's reactivity is also evident in the synthesis of related compounds, where it can undergo transformations such as oximation and nitrosation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(methylamino)propan-1-ol and its derivatives are closely related to their molecular structure. Theoretical calculations have provided insights into the thermodynamic functions, stability, and charge transfer within the molecule. The hyperpolarizability and dipole moment are indicative of the compound's potential application in materials science . The crystallization and resolution processes used in the synthesis of enantiopure forms of the compound also shed light on its physical properties, such as solubility and crystalline structure .

Scientific Research Applications

  • Key Intermediate for Duloxetine Synthesis :

    • 3-(Methylamino)propan-1-ol is a critical intermediate in the synthesis of duloxetine, an antidepressant medication. A study by Sakai et al. (2003) focused on the resolution of racemic 3-(methylamino)propan-1-ol using (S)-mandelic acid for duloxetine production, highlighting its industrial-scale resolution and the high purity achieved in the final product (Sakai et al., 2003).
  • Synthesis Techniques :

    • Wu et al. (2017) reviewed various synthesis methods for (S)-3-(Methylamino)-1-(thiophen-2-yl) propan-1-ol, emphasizing its importance as an intermediate for R-Duloxetine, an antidepressant drug. The paper analyzed different synthesis processes and future trends (Wu et al., 2017).
  • Potential Intravenous Anesthetics :

    • Stenlake et al. (1989) described the synthesis and biological examination of derivatives of 3-(Methylamino)propan-1-ol for potential use as intravenous anesthetics (Stenlake et al., 1989).
  • Synthesis of Metallophthalocyanines :

    • Acar et al. (2012) explored the synthesis of new derivatives of 3-(Methylamino)propan-1-ol and their use in the creation of metal-free and metallophthalocyanines, highlighting their application in material science and spectroscopy (Acar et al., 2012).
  • Corrosion Inhibition in Carbon Steel :

    • Gao et al. (2007) investigated tertiary amines derived from 3-(Methylamino)propan-1-ol for their effectiveness in inhibiting carbon steel corrosion. This study is significant for its application in materials protection and engineering (Gao et al., 2007).
  • Cardioselectivity of Beta-Adrenoceptor Blocking Agents :

    • Rzeszotarski et al. (1979) synthesized derivatives of 3-(Methylamino)propan-1-ol to evaluate their cardioselectivity as beta-adrenoceptor blocking agents, providing insights into their potential medicinal applications (Rzeszotarski et al., 1979).
  • Antimicrobial and Antiradical Activity :

    • Čižmáriková et al. (2020) synthesized a series of derivatives from 3-(Methylamino)propan-1-ol and tested them against various pathogens. This study highlights its relevance in the development of new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
  • Catalytic Asymmetric Transfer Hydrogenation :

    • Takehara et al. (1996) explored the use of a ruthenium(II) complex with 3-(Methylamino)propan-1-ol in asymmetric transfer hydrogenation, contributing to advancements in catalysis and organic synthesis (Takehara et al., 1996).
  • Lipase-Catalyzed Resolution in Asymmetric Synthesis :

    • Torre et al. (2006) used the enzymatic resolution of 3-(Methylamino)propan-1-ol derivatives for the asymmetric synthesis of (S)-dapoxetine, demonstrating its application in biocatalysis and pharmaceutical synthesis (Torre et al., 2006).
  • Study in Quantum Mechanics and Spectroscopy :

    • Ramachandran et al. (2013) conducted quantum mechanical studies on S-S-2 methylamino-1-phenyl propan-1-ol, a derivative of 3-(Methylamino)propan-1-ol, providing valuable insights into its structure and spectroscopic properties (Ramachandran et al., 2013).

Safety And Hazards

3-Methylamino-1-propanol is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and proper storage is advised .

properties

IUPAC Name

3-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-5-3-2-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGXWTOLFOPIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436133
Record name 3-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)propan-1-ol

CAS RN

42055-15-2
Record name 3-(Methylamino)-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042055152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylamino)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(METHYLAMINO)-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D9DNX69QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylamino)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(Methylamino)propan-1-ol
Reactant of Route 3
3-(Methylamino)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(Methylamino)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(Methylamino)propan-1-ol
Reactant of Route 6
3-(Methylamino)propan-1-ol

Citations

For This Compound
23
Citations
M Karaman, S İrişli, O Büyükgüngör - … Crystallographica Section C …, 2014 - iucrdata.iucr.org
The title salt, C16H21NOPS+·C12H10OPS, was synthesized from the reaction between 3-(methylamino)propan-1-ol and PPh2(S)Cl in the presence of Et3N. Its structure has been …
Number of citations: 9 iucrdata.iucr.org
B Olszewska, A Stasiak, D McNaught Flores… - International Journal of …, 2018 - mdpi.com
Presynaptic histamine H 3 receptors (H 3 R) act as auto- or heteroreceptors controlling, respectively, the release of histamine and of other neurotransmitters in the central nervous …
Number of citations: 5 www.mdpi.com
N Zhang, S Ayral-Kaloustian, T Nguyen… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and SAR of a series of triazolopyrimidines as anticancer agents are described. Treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-…
Number of citations: 244 pubs.acs.org
C Ausín, JS Kauffman, RJ Duff, S Shivaprasad… - Tetrahedron, 2010 - Elsevier
Heat-sensitive thiophosphate protecting groups derived from the alcohol 4 or 10 have provided insights in the design of DNA oligonucleotide prodrugs. Indeed, functional groups …
Number of citations: 62 www.sciencedirect.com
S İrişli, M Karaman, N Arda, B Dindar, O Büyükgüngör - Polyhedron, 2014 - Elsevier
A number of applications have been found for the variety complexes of Pd(II) and Pt(II) due to their marked catalytic activities. This study is intended to examine the seven and eight-…
Number of citations: 3 www.sciencedirect.com
F Liu, X Chen, A Allali-Hassani, AM Quinn… - Journal of medicinal …, 2010 - ACS Publications
Protein lysine methyltransferase G9a, which catalyzes methylation of lysine 9 of histone H3 (H3K9) and lysine 373 (K373) of p53, is overexpressed in human cancers. Genetic …
Number of citations: 208 pubs.acs.org
V Ručilová, A Świerczek, D Vanda, P Funk… - European Journal of …, 2021 - Elsevier
Herein, we describe the rapid synthesis of a focused library of trisubstituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines from 2,4-dichloro-3-nitropyridine using the combination …
Number of citations: 16 www.sciencedirect.com
S Tauscher, J Angermann, Y Catel, N Moszner - Dental materials, 2017 - Elsevier
Objective The objective of this work is to find potential alternative monomers to 2-hydroxyethyl methacrylate (HEMA) for dental materials (self-etch adhesives and luting composites). …
Number of citations: 33 www.sciencedirect.com
C Ausín, A Grajkowski, J Cieślak… - Current Protocols in …, 2010 - Wiley Online Library
Time‐Dependent Thermocontrol of the Hydrophilic and Lipophilic Properties of DNA Oligonucleotide Prodrugs - Ausín - 2010 - Current Protocols in Nucleic Acid Chemistry - Wiley …
N Zhang, S Ayral-Kaloustian, T Nguyen… - Bioorganic & medicinal …, 2009 - Elsevier
Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - ScienceDirect Skip to main contentSkip to article Elsevier logo …
Number of citations: 41 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.